{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}bis(2-methylpropyl)amine hydrochloride
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Description
{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}bis(2-methylpropyl)amine hydrochloride is a useful research compound. Its molecular formula is C22H42ClNO2 and its molecular weight is 388.03. The purity is usually 95%.
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Biological Activity
The compound {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}bis(2-methylpropyl)amine hydrochloride is a derivative of adamantane, a structure known for its unique properties and biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Overview of Adamantane Derivatives
Adamantane and its derivatives have garnered significant attention in medicinal chemistry due to their favorable pharmacokinetic properties, including enhanced lipophilicity, which improves absorption and distribution in biological systems. The introduction of adamantane moieties into drug design has been shown to enhance biological activity and modify the pharmacological profile of various compounds .
The biological activity of adamantane derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many adamantane derivatives act as inhibitors for enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to bactericidal effects against multi-drug resistant (MDR) pathogens .
- Modulation of Receptor Activity : Some compounds exhibit selective modulation of various receptors, including those involved in neurotransmission and immune responses. This modulation can lead to significant therapeutic effects in conditions such as neurodegenerative diseases and infections .
Antimicrobial Activity
Recent studies have demonstrated that adamantane derivatives possess significant antimicrobial properties. For example, a series of newly synthesized adamantane derivatives were evaluated against six MDR clinical isolates, showing potent antibacterial activity with minimum inhibitory concentrations (MICs) often below 0.25 µg/mL. Notably, compounds 6, 7, 9, 14a, and 14b exhibited synergistic effects when combined with established antibiotics like ciprofloxacin .
Cytotoxicity and Antiproliferative Effects
The antiproliferative effects of adamantane derivatives have also been investigated using various cancer cell lines. For instance, certain derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation in human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells. These findings suggest potential applications in cancer therapy .
Case Studies
- Case Study on Antimicrobial Efficacy : A study focused on the synthesis and evaluation of adamantane derivatives reported that some compounds displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of structural modifications to enhance efficacy against resistant strains .
- Cytotoxicity Assessment : In another study assessing the cytotoxic effects of adamantane derivatives on cancer cell lines, researchers found that specific modifications led to increased potency against HeLa cells compared to standard chemotherapeutics .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the biological activity of adamantane derivatives is highly dependent on their structural features:
- Lipophilicity : Increased lipophilicity generally correlates with enhanced cellular uptake and bioavailability.
- Functional Groups : The presence of hydroxyl or methoxy groups has been associated with improved interaction with biological targets, enhancing both antimicrobial and anticancer activities .
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-[bis(2-methylpropyl)amino]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO2.ClH/c1-16(2)11-23(12-17(3)4)13-21(24)14-25-15-22-8-18-5-19(9-22)7-20(6-18)10-22;/h16-21,24H,5-15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNESRYVNNSWRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(COCC12CC3CC(C1)CC(C3)C2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.